

A Comparative Analysis of Off-Target Effects: (Z)-SU14813 vs. Sorafenib

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Compound of Interest

Compound Name: (Z)-SU14813

Cat. No.: B1684611

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In the realm of cancer therapy, the precision of molecularly targeted agents is paramount. Multi-kinase inhibitors, while effective, often carry the burden of off-target effects that can lead to toxicity and limit their therapeutic window. This guide provides a detailed comparison of the off-target profiles of two such inhibitors, **(Z)-SU14813** and Sorafenib, to aid researchers in the selection and application of these compounds in preclinical and clinical settings.

Executive Summary

(Z)-SU14813 demonstrates a more selective kinase inhibition profile compared to Sorafenib. While both compounds potently inhibit key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, Sorafenib exhibits significant activity against a broader range of kinases, including the Raf family, which are key components of the MAPK signaling pathway. This suggests that **(Z)-SU14813** may have fewer off-target effects than Sorafenib, a critical consideration for therapeutic applications where high specificity is desired.

Comparative Kinase Inhibition Profiles

The inhibitory activity of **(Z)-SU14813** and Sorafenib against a panel of kinases is summarized below. The data, presented as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%), highlight the differences in their selectivity.

Table 1: Inhibition of Primary Target Kinases

Kinase	(Z)-SU14813 IC50 (nM)	Sorafenib IC50 (nM)
VEGFR1	2[1]	-
VEGFR2	50[1]	90[2]
PDGFRβ	4[1]	58[3]
KIT	15[1]	68[3]
FLT3	-	58[3]

Table 2: Inhibition of Key Off-Target Kinases

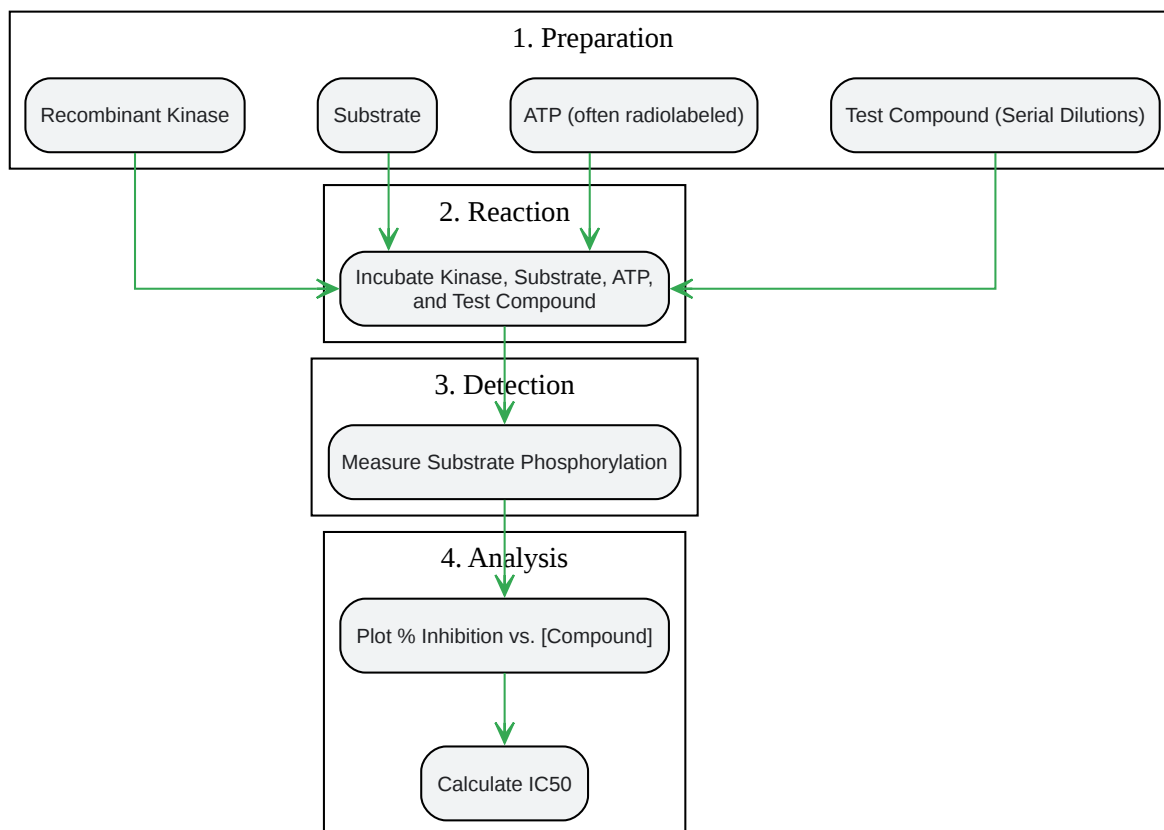
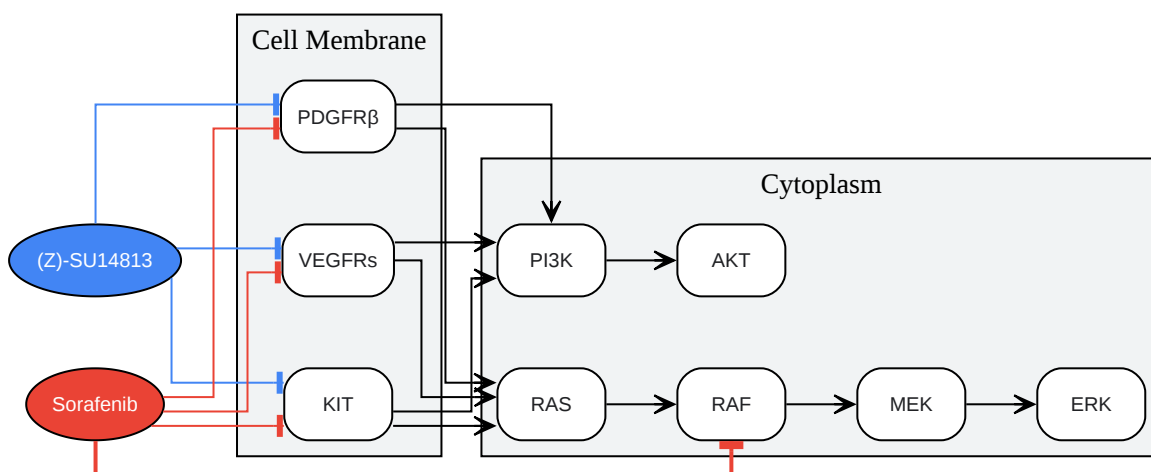
Kinase Family	Kinase	(Z)-SU14813 IC50 (nM)	Sorafenib IC50 (nM)
Raf Kinases	Raf-1	-	6[2]
B-Raf	-	22[2]	
Src Family Kinases	Src	>38 kinases tested with high degree of selectivity for target RTKs[4]	-

Note: A lower IC50 value indicates greater potency.

The data clearly illustrate that Sorafenib is a potent inhibitor of Raf-1 and B-Raf, key mediators of the MAPK/ERK signaling pathway.[2][3][5][6] In contrast, (Z)-SU14813's activity is more focused on the split kinase domain RTKs, with a high degree of selectivity.[4][7][8]

Signaling Pathway Implications

The differential kinase inhibition profiles of (Z)-SU14813 and Sorafenib translate to distinct effects on intracellular signaling pathways.



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